![molecular formula C9H13N3O B1421830 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1258652-32-2](/img/structure/B1421830.png)
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Overview
Description
“4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a heterocyclic organic compound . Its IUPAC name is 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
Molecular Structure Analysis
The molecular formula of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is C9H13N3O . The InChI code is 1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is 346.6±42.0 °C . The predicted density is 1.125±0.06 g/cm3 . The predicted pKa is 6.76±0.20 .Scientific Research Applications
Pharmacology: PARP Inhibitor Synthesis
In pharmacology, this compound serves as a precursor in the synthesis of PARP inhibitors . PARP (Poly ADP-ribose polymerase) inhibitors are a class of drugs that have gained attention for their role in cancer treatment, particularly in tumors with BRCA mutations. The ability to synthesize such inhibitors places “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” at a crucial junction in medicinal chemistry.
Material Science: Organic Intermediate
Within material science, this compound is utilized as an organic intermediate . It can be involved in the development of new materials, including polymers and small molecule organic semiconductors, which are essential for creating innovative electronic devices.
Chemical Synthesis: Building Block
“4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a valuable building block in chemical synthesis . Its structure allows for further functionalization, making it a versatile reagent for constructing more complex molecules, which can be used in various chemical reactions and processes.
Biochemistry: Research Tool
In biochemistry, this compound can be used as a research tool to study biochemical pathways and processes . Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action and the design of bioactive compounds.
Analytical Chemistry: Reference Standard
This compound may serve as a reference standard in analytical chemistry . It can be used to calibrate instruments or validate methods, ensuring the accuracy and reliability of analytical results in research and quality control.
Agriculture: Potential Pesticide Development
Although not directly indicated, compounds like “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” could be investigated for their potential use in agriculture, possibly as precursors in the development of new pesticides or herbicides . Their role would be to enhance crop protection and improve agricultural productivity.
Safety and Hazards
The safety information for “4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMRJBUZCYJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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